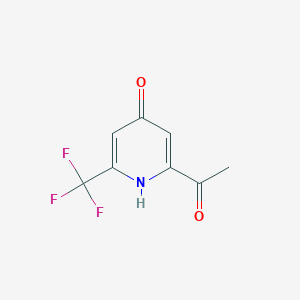
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one is a complex organic compound characterized by the presence of a pyridine ring substituted with a hydroxy group and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxy and trifluoromethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of fine chemicals and research chemicals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-6-(trifluoromethyl)pyridin-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxy-2-(trifluoromethyl)pyridin-3-yl)ethan-1-one: Similar structure but different position of the trifluoromethyl group.
1-(4-Hydroxy-6-(methyl)pyridin-2-yl)ethan-1-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(4-Hydroxy-6-(chloromethyl)pyridin-2-yl)ethan-1-one: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
2-acetyl-6-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)6-2-5(14)3-7(12-6)8(9,10)11/h2-3H,1H3,(H,12,14) |
InChI-Schlüssel |
HWRPXPZPXRCUID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=O)C=C(N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















